Cardiogenol C hydrochloride

Descripción

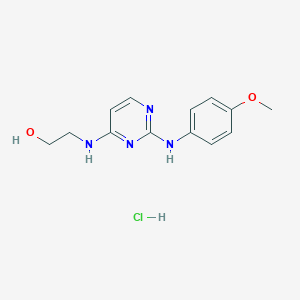

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAHYSZVJLHCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671225-39-1 | |

| Record name | Cardiogenol C hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Cardiogenol C Hydrochloride: A Technical Guide to its Chemical Properties, Structure, and Cardiomyogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Cardiogenol C hydrochloride is a synthetic, cell-permeable diaminopyrimidine compound that has garnered significant interest within the scientific community for its remarkable ability to induce the differentiation of embryonic stem cells (ESCs) into cardiomyocytes.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, with a focus on its mechanism of action and the experimental protocols utilized to elucidate its function.

Core Chemical and Physical Properties

This compound is a crystalline solid with well-defined chemical and physical characteristics crucial for its application in research and drug development.[3] Its stability and solubility are key parameters for experimental design.

| Property | Value | Reference(s) |

| Formal Name | 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride | [3] |

| CAS Number | 671225-39-1 (hydrochloride salt), 1049741-55-0 (hydrochloride salt) | [1][3] |

| Molecular Formula | C₁₃H₁₆N₄O₂ • HCl | [3] |

| Formula Weight | 296.8 g/mol | [3] |

| Purity | ≥97% | [2][3] |

| Appearance | Crystalline solid | [2][3] |

| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 10 mg/mL, Water: 100 mM | [1][3] |

| Storage Conditions | -20°C | [2] |

| Stability | ≥ 4 years at -20°C | [3] |

| SMILES | COC1=CC=C(NC2=NC(NCCO)=CC=N2)C=C1.Cl | [3] |

| InChI | InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | [3] |

Structural Elucidation

The chemical structure of this compound features a diaminopyrimidine core, which is essential for its biological activity. The structure consists of a 4-methoxyphenylamino group at the 2-position and a 2-hydroxyethylamino group at the 4-position of the pyrimidine ring.

Mechanism of Action: Modulation of the Wnt Signaling Pathway

This compound exerts its cardiomyogenic effects by modulating the canonical Wnt/β-catenin signaling pathway.[3] This pathway is known to play a dual role in cardiac development; its activation is necessary for the initial specification of mesoderm, but it must be subsequently inhibited for the differentiation of cardiac progenitor cells into mature cardiomyocytes.[4] Cardiogenol C acts as an inhibitor of the Wnt/β-catenin pathway, thereby promoting the commitment of stem cells to the cardiac lineage.[3]

The proposed mechanism involves the inhibition of β-catenin/Tcf-mediated transcription. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. By inhibiting this process, Cardiogenol C facilitates the expression of key cardiac transcription factors.

Biological Activity and Efficacy

This compound is a potent inducer of cardiomyogenesis with an effective concentration (EC₅₀) of approximately 0.1 µM (100 nM) in mouse embryonic stem cells.[1][3][5][6] Treatment of ESCs with 0.25 µM Cardiogenol C results in about 90% of the cells expressing key cardiac muscle-specific transcription factors, including GATA-4, MEF2, and Nkx2.5.[3] This induction of cardiac markers leads to the development of spontaneously beating cardiomyocytes.[1]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the cardiomyogenic effects of this compound.

Cardiomyocyte Differentiation from Embryonic Stem Cells

This protocol describes the general workflow for inducing cardiomyocyte differentiation from mouse ESCs using Cardiogenol C.

Methodology:

-

ESC Culture: Mouse ESCs are maintained on gelatin-coated tissue culture plates in a standard ESC medium containing leukemia inhibitory factor (LIF).

-

Embryoid Body (EB) Formation: To initiate differentiation, ESCs are dissociated into a single-cell suspension and cultured in hanging drops or in suspension in a non-adherent petri dish to form EBs.

-

Cardiogenol C Treatment: After 2-4 days of EB formation, this compound is added to the differentiation medium at a final concentration ranging from 0.1 to 1 µM.

-

EB Plating and Observation: After 2-3 days of treatment, the EBs are plated onto gelatin-coated plates. The cultures are monitored daily for the appearance of spontaneously contracting areas.

-

Analysis: Differentiated cells are analyzed for the expression of cardiac-specific markers such as myosin heavy chain, GATA-4, MEF2, and Nkx2.5 using immunocytochemistry and quantitative real-time PCR (qRT-PCR).

Luciferase Reporter Gene Assay

This assay is used to quantify the effect of Cardiogenol C on the transcriptional activity of specific cardiac gene promoters. A dual-luciferase system is often employed for normalization.[7][8]

Methodology:

-

Vector Construction: A luciferase reporter vector is constructed by cloning the promoter region of a cardiac-specific gene (e.g., atrial natriuretic factor - ANF) upstream of the firefly luciferase gene. A second vector containing the Renilla luciferase gene under the control of a constitutive promoter is used as an internal control.

-

Transfection: P19 cells or another suitable cell line are co-transfected with the firefly luciferase reporter vector and the Renilla luciferase control vector using a standard transfection reagent.[9]

-

Treatment: After transfection, cells are treated with this compound (e.g., 1 µM) for a specified period (e.g., 7 days).

-

Cell Lysis: The cells are washed with PBS and lysed using a passive lysis buffer.

-

Luciferase Activity Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured sequentially using a luminometer according to the dual-luciferase assay system protocol.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Patch-Clamp Electrophysiology

This technique is used to measure the electrophysiological properties of the differentiated cardiomyocytes, such as the presence of cardiac-like sodium currents.[10][11]

Methodology:

-

Cell Preparation: Cardiomyocytes differentiated using Cardiogenol C are identified (often by their spontaneous beating) and selected for recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and a micromanipulator. The recording chamber is perfused with an external solution, and the patch pipette is filled with an internal solution.

-

Seal Formation: A high-resistance seal (GΩ seal) is formed between the tip of the glass micropipette and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by applying gentle suction, allowing electrical access to the cell's interior.

-

Data Acquisition: Voltage-gated sodium currents are elicited by applying a series of depolarizing voltage steps from a holding potential. The resulting currents are recorded and analyzed.

-

Pharmacological Validation: The identity of the sodium currents can be confirmed by their sensitivity to specific blockers like tetrodotoxin (TTX).

Conclusion

This compound is a valuable chemical tool for studying cardiac differentiation and development. Its well-defined chemical properties and potent, specific biological activity make it a cornerstone for research aimed at generating cardiomyocytes from pluripotent stem cells. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the mechanisms of cardiomyogenesis and explore the therapeutic potential of small molecule-induced cardiac regeneration. Further studies to fully elucidate the downstream targets of the Wnt signaling modulation by Cardiogenol C will undoubtedly provide deeper insights into the intricate process of heart development.

References

- 1. Small molecules that induce cardiomyogenesis in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wjgnet.com [wjgnet.com]

- 3. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 8. static.fishersci.eu [static.fishersci.eu]

- 9. allencell.org [allencell.org]

- 10. Patch Clamp Protocol [labome.com]

- 11. docs.axolbio.com [docs.axolbio.com]

Cardiogenol C Hydrochloride: An In-depth Technical Guide to its Core Mechanism in Inducing Cardiac Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiogenol C hydrochloride, a small diaminopyrimidine molecule, has emerged as a potent inducer of cardiac differentiation in various stem and progenitor cell types. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on the core signaling pathways and molecular events that drive the commitment of progenitor cells to a cardiac lineage. Summarized quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways are presented to facilitate further research and development in the field of cardiac regeneration.

Introduction

The limited regenerative capacity of the adult mammalian heart has spurred the search for novel therapeutic strategies to replace lost or damaged cardiomyocytes following cardiac injury. Small molecules that can direct the differentiation of stem and progenitor cells into functional cardiomyocytes offer a promising avenue for cardiac repair. This compound has been identified as one such molecule, capable of inducing cardiac-specific gene expression and functional properties in a range of cell types, including embryonic stem cells, lineage-committed progenitor cells, and adult stem cells. This guide delves into the molecular mechanisms underpinning the cardiogenic activity of this compound.

Effects of this compound on Cardiac Differentiation

This compound has been demonstrated to promote cardiac differentiation across multiple cell lineages. Its effects are characterized by the upregulation of key cardiac markers and the development of functional cardiomyocyte properties.

Upregulation of Cardiac-Specific Markers

Treatment with this compound leads to a significant increase in the expression of early and late-stage cardiac markers. These include:

-

Early Cardiac Transcription Factors: GATA4, Nkx2.5, and Tbx5 are crucial for the specification of the cardiac lineage. Studies have shown that Cardiogenol C induces the expression of these transcription factors in various cell types, including mouse hair bulge progenitor cells (HBPCs)[1].

-

Structural Cardiac Proteins: The expression of proteins essential for the contractile apparatus of cardiomyocytes, such as cardiac-specific troponin I and sarcomeric myosin heavy chain, is also upregulated upon treatment with Cardiogenol C[1].

-

Hormonal Markers: Atrial Natriuretic Factor (ANF), a hormone predominantly produced by cardiomyocytes, is another marker whose expression is significantly increased by Cardiogenol C treatment in P19 embryonic carcinoma cells and C2C12 myoblasts[2].

Induction of Functional Cardiomyocyte Properties

Beyond the induction of cardiac-specific gene expression, this compound also promotes the development of functional characteristics of cardiomyocytes:

-

Spontaneous Contractions: In cardiovascular progenitor cell-derived cardiac bodies, Cardiogenol C treatment leads to the emergence of spontaneously beating clusters of cells, a hallmark of functional cardiomyocytes[3].

-

Cardiac-like Ion Channels: Treatment of C2C12 skeletal myoblasts with Cardiogenol C induces the expression of cardiac-like sodium currents, suggesting a shift towards a cardiomyocyte-like electrophysiological profile[3].

Core Mechanism of Action: A Multi-faceted Approach

The cardiogenic effects of this compound are believed to be mediated through a combination of signaling pathway modulation and epigenetic regulation. The primary proposed mechanism involves the activation of the Wnt signaling pathway, coupled with changes in chromatin remodeling.

Activation of the Wnt Signaling Pathway

The Wnt signaling pathway plays a pivotal and biphasic role in cardiac development, initially promoting mesoderm formation and later requiring inhibition for cardiomyocyte specification. Cardiogenol C is proposed to activate the canonical Wnt signaling pathway at a specific temporal window to drive cardiac differentiation.

A key study using comparative proteomics on mouse HBPCs treated with Cardiogenol C identified the suppression of Kremen1 , a transmembrane negative regulator of the Wnt pathway, as a potential mechanism of action[1]. Kremen1, in conjunction with Dickkopf1 (Dkk1), facilitates the internalization and degradation of the LRP5/6 co-receptor, thereby inhibiting Wnt signaling. By suppressing Kremen1, Cardiogenol C may prevent this inhibition, leading to the stabilization of β-catenin and the activation of Wnt target genes involved in early cardiogenesis.

Chromatin Remodeling

Epigenetic modifications are critical for orchestrating the gene expression programs that define cell fate. The same proteomics study that implicated the Wnt pathway also revealed that Cardiogenol C upregulates the expression of two key chromatin remodeling proteins: SIK1 (Salt-inducible kinase 1) and Smarce1 (SWI/SNF-related, matrix-associated, actin-dependent regulator of chromatin, subfamily e, member 1) [1].

-

SIK1: While its precise role in cardiac differentiation is still being elucidated, SIK1 is known to be involved in various cellular processes, and its upregulation by Cardiogenol C suggests a role in modulating the transcriptional landscape to favor a cardiogenic fate.

-

Smarce1: As a component of the SWI/SNF chromatin remodeling complex, Smarce1 plays a direct role in altering chromatin structure to regulate gene accessibility. Its upregulation likely contributes to the activation of cardiac-specific genes by making their promoters and enhancers accessible to transcription factors.

The interplay between Wnt signaling activation and chromatin remodeling is likely a crucial aspect of Cardiogenol C's mechanism, where the initial signaling events lead to epigenetic changes that solidify the cardiac phenotype.

References

- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Cardiogenol C Hydrochloride on Key Cardiac Transcription Factors: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Cardiogenol C hydrochloride (CgC), a diaminopyrimidine compound, on the core cardiac transcription factors GATA-4, MEF2, and Nkx2.5. This document is intended for researchers, scientists, and professionals in the field of drug development and cardiac regeneration.

Cardiogenol C has been identified as a potent inducer of cardiomyogenesis in various stem and progenitor cell lines. Its mechanism of action involves the upregulation of a cascade of transcription factors essential for heart development. This guide summarizes the quantitative effects of CgC on GATA-4, MEF2, and Nkx2.5, provides detailed experimental protocols for assessing these effects, and visualizes the proposed signaling pathways and experimental workflows.

Quantitative Effects of Cardiogenol C on Cardiac Transcription Factor Expression

This compound has been demonstrated to effectively induce the expression of key cardiac transcription factors in a dose-dependent manner. The following tables summarize the quantitative data from studies on various cell lines.

Table 1: Effect of Cardiogenol C on Transcription Factor Expression in Embryonic Stem Cells

| Cell Line | Cardiogenol C Concentration | Treatment Duration | Percentage of Cells Expressing GATA-4, MEF2, and Nkx2.5 | Reference |

| Mouse Embryonic Stem Cells (R1) | 0.25 µM | Not Specified | ~90% | [1] |

Table 2: Effect of Cardiogenol C on Nkx2.5 and Atrial Natriuretic Factor (ANF) Promoter Activity in C2C12 Myoblasts

| Cardiogenol C Concentration | Treatment Duration | Nkx2.5 Promoter Activity (Fold Change vs. Control) | ANF Promoter Activity (Fold Change vs. Control) | Reference |

| 0.1 µM | 7 days | ~1.5 | ~1.5 | [2] |

| 1 µM | 7 days | ~2.0 | ~2.5 | [2] |

| 10 µM | 7 days | ~2.5 | ~3.0 | [2] |

Note: ANF is a downstream target of cardiac transcription factors and is a commonly used marker for cardiac differentiation.

Table 3: Qualitative Expression of GATA-4 and Nkx2.5 in Mouse Hair Bulge Progenitor Cells

| Treatment | GATA-4 Expression (Immunofluorescence) | Nkx2.5 Expression (Immunofluorescence) | Nkx2.5 and GATA4 mRNA Expression (Semi-quantitative RT-PCR) | Reference |

| Control | Negative | Negative | Baseline | [1] |

| Cardiogenol C | Positive | Positive | Increased | [1] |

Proposed Signaling Pathway of Cardiogenol C in Cardiomyogenesis

Cardiogenol C is proposed to initiate cardiac differentiation through the activation of the Wnt signaling pathway. This is achieved by the suppression of Kremen1, a transmembrane receptor that antagonizes Wnt signaling. The activation of the Wnt pathway, in conjunction with the upregulation of chromatin remodeling proteins, is believed to lead to the expression of the master cardiac transcription factors.

Caption: Proposed mechanism of Cardiogenol C-induced cardiomyogenesis.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of Cardiogenol C on GATA-4, MEF2, and Nkx2.5 expression.

Cell Culture and Cardiomyocyte Differentiation

This protocol is adapted for P19 embryonic carcinoma cells, a common model for studying cardiomyocyte differentiation.

References

Cardiogenol C hydrochloride as a diaminopyrimidine compound for cardiomyogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cardiogenol C, a diaminopyrimidine compound, has emerged as a significant small molecule inducer of cardiomyogenesis. This technical guide provides a comprehensive overview of Cardiogenol C hydrochloride, focusing on its role in promoting the differentiation of various stem and progenitor cells into cardiomyocytes. We present a compilation of quantitative data on its efficacy, detailed experimental protocols for its application, and an exploration of the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of cardiac regeneration and drug development, facilitating further investigation and application of Cardiogenol C in cardiac repair strategies.

Introduction

The limited regenerative capacity of the adult human heart following injury necessitates the exploration of novel therapeutic strategies to replace lost cardiomyocytes. Small molecules that can direct the differentiation of stem and progenitor cells into a cardiac lineage offer a promising avenue for cardiac regeneration. Cardiogenol C, a diaminopyrimidine derivative, has been identified as a potent inducer of cardiomyogenesis in various cell types, including embryonic stem cells and lineage-committed progenitors.[1][2][3] This guide delves into the technical aspects of utilizing this compound as a tool for in vitro cardiomyogenesis.

Chemical and Physical Properties

This compound is the salt form of Cardiogenol C, enhancing its solubility and stability for experimental use.

-

Systematic Name: 2-[[2-[(4-methoxyphenyl)amino]-4-pyrimidinyl]amino]-ethanol hydrochloride

-

Molecular Formula: C₁₃H₁₆N₄O₂ · HCl

-

Molecular Weight: 296.8 g/mol

-

CAS Number: 671225-39-1

Quantitative Data on Cardiomyogenic Efficacy

The cardiogenic potential of Cardiogenol C has been quantified across different cell lines and marker expression assays. The following tables summarize the key findings.

Table 1: Efficacy of Cardiogenol C in Embryonic Stem Cells

| Cell Line | Concentration | Treatment Duration | Outcome | Reference |

| Mouse Embryonic Stem Cells (R1) | 0.1 µM (EC₅₀) | Not specified | Induction of MHC-positive cardiomyocytes | [1] |

| Mouse Embryonic Stem Cells (R1) | 0.25 µM | 3 days | >90% of cells express GATA-4, MEF2, and Nkx2.5; >50% are MHC-positive | [1][2] |

| P19 Embryonic Carcinoma Cells | 1 µM | 7 days | Significant increase in ANF expression | [2] |

Table 2: Efficacy of Cardiogenol C in Lineage-Committed Progenitor Cells

| Cell Line | Concentration | Treatment Duration | Outcome | Reference |

| C2C12 Skeletal Myoblasts | 1 µM | 7 days | Significant increase in ANF and Nkx2.5 expression | [2] |

| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | 7 days | Dose-dependent increase in ANF and Nkx2.5 expression (maximal at 100 µM) | [2] |

| A5 Cardiovascular Progenitor Cells | Not specified | Up to 35 days | Promoted the development of spontaneously beating cardiomyocytes in cardiac bodies | [2] |

Table 3: Cell Viability in the Presence of Cardiogenol C

| Cell Line | Concentration Range | Treatment Duration | Assay | Outcome | Reference |

| C2C12 Skeletal Myoblasts | 0.01 - 100 µM | 7 days | MTT Assay | No significant cytotoxic effects observed | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for inducing cardiomyogenesis using Cardiogenol C in commonly studied cell lines.

Cardiomyogenic Differentiation of P19 Embryonic Carcinoma Cells

This protocol is adapted from studies demonstrating the induction of cardiac markers in P19 cells.[2]

-

Cell Culture: Culture P19 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 U/mL penicillin, and 50 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Transfection for Reporter Assays (Optional): For quantitative analysis of cardiac gene expression, transiently transfect P19 cells with a luciferase reporter plasmid containing a cardiac-specific promoter (e.g., ANF promoter) and a Renilla luciferase control vector for normalization.

-

Induction of Differentiation:

-

One day after transfection (if applicable), induce differentiation by adding this compound to the culture medium at a final concentration of 1 µM.

-

A vehicle control (e.g., DMSO or water, depending on the solvent for Cardiogenol C) should be run in parallel.

-

-

Treatment Duration: Culture the cells in the presence of Cardiogenol C for 7 days, changing the medium with freshly added compound every 2 days.

-

Analysis: After 7 days, harvest the cells for analysis, such as a dual-luciferase reporter assay to measure the expression of cardiac markers.

Cardiomyogenic Differentiation of C2C12 Skeletal Myoblasts

This protocol outlines the differentiation of lineage-committed myoblasts towards a cardiac phenotype.[2]

-

Cell Seeding: Seed C2C12 myoblasts in a growth medium (DMEM with 20% FBS and antibiotics) at a density that allows them to reach approximately 50-70% confluency before the formation of myotubes.

-

Induction of Differentiation:

-

To initiate differentiation, replace the growth medium with a differentiation medium (DMEM with 2% horse serum and antibiotics).

-

Add this compound to the differentiation medium at the desired concentration (e.g., 1 µM for significant marker induction, or a range from 0.01 to 100 µM for dose-response studies).

-

-

Treatment and Culture: Maintain the cells in the differentiation medium with Cardiogenol C for 7 days.

-

Analysis:

-

Gene Expression: Perform luciferase reporter assays (if transfected) or quantitative PCR to measure the expression of cardiac markers like ANF and Nkx2.5.

-

Cell Viability: Conduct an MTT assay to assess the cytotoxicity of the compound at various concentrations.

-

Formation of Beating Cardiac Bodies from A5 Cardiovascular Progenitor Cells

This protocol describes the use of Cardiogenol C to promote the formation of functional cardiomyocyte clusters.[2]

-

Cell Culture: Maintain A5 cardiovascular progenitor cells on mitotically inactivated SNL76/7 fibroblasts.

-

Cardiac Body Formation:

-

Remove fibroblasts by adsorption.

-

Induce differentiation by aggregating the A5 cells to form cardiac bodies (CBs).

-

Add Cardiogenol C to the culture medium during the aggregation and subsequent culture of the CBs.

-

-

Long-term Culture and Observation: Monitor the cardiac bodies under a light microscope for up to 35 days.

-

Functional Analysis: Quantify the percentage of CBs containing beating cardiomyocytes and the number of beating clusters per CB.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms by which Cardiogenol C induces cardiomyogenesis are still under investigation. However, evidence points towards the modulation of key developmental signaling pathways.

Inhibition of the Wnt/β-catenin Pathway

Studies on structurally related compounds, termed "Cardionogens," have demonstrated that they promote cardiomyocyte generation by inhibiting the canonical Wnt/β-catenin signaling pathway.[1] This pathway is known to have a biphasic role in cardiac development, where its initial activation is required for mesoderm induction, followed by its inhibition to allow for cardiac progenitor specification and differentiation. It is highly plausible that Cardiogenol C shares this mechanism of action, antagonizing Wnt/β-catenin signaling to drive cells towards a cardiac fate.

Caption: Proposed mechanism of Cardiogenol C via inhibition of the Wnt/β-catenin signaling pathway.

Chromatin Remodeling

In a study involving mouse hair bulge progenitor cells, the cardiomyogenic activity of Cardiogenol C was associated with altered expression of several key chromatin remodeling proteins. While the specific proteins and the exact mechanism were not detailed, this suggests that Cardiogenol C may also influence the epigenetic landscape of progenitor cells, making the chromatin more accessible for the binding of cardiac-specific transcription factors and the activation of the cardiomyogenic gene program. Further research is required to elucidate the direct targets of Cardiogenol C within the chromatin remodeling machinery.

References

- 1. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Cardiogenic Potential of Cardiogenol C: An In-depth Technical Guide to Early Cardiac Marker Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of early cardiac marker expression by Cardiogenol C hydrochloride, a diaminopyrimidine compound. The document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways and workflows. This information is intended to serve as a valuable resource for researchers in the fields of cardiac regeneration, stem cell biology, and cardiovascular drug discovery.

Core Findings: Enhanced Expression of Early Cardiac Markers

Cardiogenol C (CgC) has been demonstrated to upregulate the expression of critical early cardiac transcription factors and markers in various cell lines.[1][2][3][4] Notably, treatment with Cardiogenol C has been shown to induce the expression of GATA4, Nkx2.5, and Tbx5, which are among the earliest specific markers for pre-cardiomyogenic cells.[3][4] Furthermore, in prolonged cultures, cells treated with Cardiogenol C express cardiac-specific proteins such as troponin I and sarcomeric myosin heavy chain.[3][4] In embryonic stem cells, approximately 90% of cells treated with 0.25 µM Cardiogenol C express the cardiac muscle cell-specific transcription factors GATA-4, MEF2, and Nkx2.5.[5]

Quantitative Analysis of Cardiac Marker Expression

The following table summarizes the quantitative data on the upregulation of key cardiac markers following treatment with this compound across different cell types and experimental conditions.

| Cell Type | Marker | Treatment Concentration | Treatment Duration | Fold Increase (vs. Control) | Assay Type | Reference |

| P19 Embryonic Carcinoma Cells | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~2.2 | Luciferase Reporter Assay | [1] |

| C2C12 Skeletal Myoblasts | Atrial Natriuretic Factor (ANF) | 1 µM | 7 days | ~2.5 | Luciferase Reporter Assay | [1] |

| C2C12 Skeletal Myoblasts | Nkx2.5 | 1 µM | 7 days | ~1.8 | Luciferase Reporter Assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilized to assess the cardiogenic effects of Cardiogenol C.

Cell Culture and Cardiomyogenic Differentiation

-

Cell Lines:

-

P19 Embryonic Carcinoma Cells: Maintained in a-MEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

C2C12 Skeletal Myoblasts: Cultured in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Mouse Hair Bulge Progenitor Cells (HBPCs): Isolated and purified, expressing CD34 and K15 surface markers.[3][4]

-

-

Differentiation Induction:

-

Cells are seeded at an appropriate density in their respective growth media.

-

For differentiation experiments, the growth medium is replaced with a differentiation medium, which is typically a low-serum medium.

-

This compound is dissolved in a suitable solvent (e.g., DMSO or water) and added to the differentiation medium at the desired final concentration (e.g., 1 µM).[1]

-

Control cells are treated with the vehicle alone.

-

The cells are incubated for a specified period (e.g., 7 days), with the medium and treatment being refreshed as required.[1]

-

Luciferase Reporter Gene Assay for Cardiac Marker Promoter Activity

This assay is employed to quantify the transcriptional activity of cardiac-specific gene promoters in response to Cardiogenol C treatment.

-

Plasmids:

-

A firefly luciferase reporter plasmid containing the promoter region of a cardiac marker gene (e.g., Atrial Natriuretic Factor [ANF] or Nkx2.5).

-

A Renilla luciferase plasmid to serve as an internal control for transfection efficiency.

-

-

Transfection:

-

Cells are seeded in multi-well plates.

-

One day prior to treatment, cells are co-transfected with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).[1]

-

-

Treatment and Lysis:

-

Following transfection, the medium is replaced with differentiation medium containing either Cardiogenol C or vehicle control.

-

Cells are incubated for the desired duration (e.g., 7 days).[1]

-

After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

-

-

Luciferase Activity Measurement:

-

The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

The fold change in promoter activity is calculated by comparing the normalized luciferase activity of the Cardiogenol C-treated cells to that of the control cells.

-

Signaling Pathways and Experimental Visualization

Proposed Signaling Pathway for Cardiogenol C-Induced Cardiomyogenesis

Cardiogenol C is proposed to exert its cardiogenic effects at least in part through the activation of the Wnt signaling pathway.[3][4] This is thought to occur via the suppression of Kremen1, a negative regulator of the Wnt pathway.[3][4] The activation of Wnt signaling, in conjunction with the upregulation of chromatin remodeling proteins such as SIK1 and Smarce1, is believed to initiate the cascade of cardiac differentiation.[3][4]

Caption: Proposed signaling pathway of Cardiogenol C in cardiac differentiation.

Experimental Workflow for Assessing Cardiogenic Potential

The following diagram illustrates a typical experimental workflow to evaluate the effects of Cardiogenol C on the expression of early cardiac markers.

Caption: Experimental workflow for analyzing Cardiogenol C-induced cardiac marker expression.

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Preliminary Studies on Cardiogenol C Hydrochloride for Heart Muscle Regeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Cardiogenol C, a diaminopyrimidine compound, has emerged as a promising small molecule for inducing cardiomyogenesis in various progenitor cell lines. Preliminary in vitro studies have demonstrated its potential to upregulate key cardiac markers and induce functional properties characteristic of cardiomyocytes. This technical guide provides a comprehensive overview of the existing preclinical data on Cardiogenol C hydrochloride, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes. While the current body of evidence is limited to cellular models, the findings suggest that Cardiogenol C could be a valuable tool for developing cell-based therapies for heart muscle regeneration. Further in vivo studies are warranted to validate these initial findings and explore the therapeutic potential of Cardiogenol C in animal models of myocardial infarction.

**1. Introduction

The limited regenerative capacity of the adult human heart after an injury, such as a myocardial infarction, poses a significant challenge in cardiovascular medicine. Cell-based therapies, which involve the transplantation of stem or progenitor cells to replenish lost cardiomyocytes, represent a promising therapeutic avenue. However, the success of these therapies is often hampered by poor survival and limited differentiation of the transplanted cells into functional heart muscle cells.[1] Small molecules that can direct the differentiation of progenitor cells towards a cardiomyogenic lineage offer a potential solution to enhance the efficacy of these regenerative strategies.

This compound is one such small molecule that has been identified for its ability to induce cardiomyogenesis in embryonic stem cells.[2] This guide summarizes the preliminary research on Cardiogenol C, presenting the key findings in a structured format to aid researchers and drug development professionals in evaluating its potential.

In Vitro Efficacy of this compound

The cardiomyogenic effects of Cardiogenol C have been evaluated in several lineage-committed progenitor cell lines. The key findings from these studies are summarized below.

Upregulation of Cardiac Markers

Treatment with Cardiogenol C has been shown to significantly increase the expression of crucial cardiac-specific transcription factors and proteins.

| Cell Line | Treatment | Key Cardiac Markers Upregulated | Fold Increase (vs. Control) | Reference |

| P19 Mouse Embryonic Carcinoma Cells | 1 µM Cardiogenol C for 7 days | Atrial Natriuretic Factor (ANF) | ~1.5-fold | [1] |

| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Atrial Natriuretic Factor (ANF) | ~2.0-fold | [1] |

| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Nkx2.5 | ~2.5-fold | [1] |

| Mouse Embryonic Stem Cells | 0.25 µM Cardiogenol C | GATA-4, MEF2, Nkx2.5 | ~90% of cells expressed markers | [2] |

Induction of Functional Cardiomyocyte Properties

Beyond inducing the expression of cardiac markers, Cardiogenol C has been observed to promote the development of functional characteristics typical of cardiomyocytes.

| Cell Line | Treatment | Observed Functional Property | Quantitative Data | Reference |

| C2C12 Mouse Myoblasts | 1 µM Cardiogenol C for 7 days | Induction of cardiac-like sodium currents | - | [1] |

| A5 Murine Cardiovascular Progenitor Cells | Cardiogenol C | Promotion of spontaneous contractions in cardiac bodies | - | [1] |

| Mouse Embryonic Stem Cells | 0.25 µM Cardiogenol C | Spontaneous beating behavior | Observed in differentiated cardiomyocytes | [2] |

Proposed Mechanism of Action: Wnt Signaling Pathway

The precise molecular mechanism by which Cardiogenol C induces cardiomyogenesis is not fully elucidated. However, existing research on cardiac development and regeneration points towards the involvement of the Wnt signaling pathway. The canonical Wnt/β-catenin pathway is a key regulator of cardiomyocyte differentiation and proliferation. It is hypothesized that Cardiogenol C may activate this pathway, leading to the nuclear translocation of β-catenin and the subsequent activation of cardiac-specific gene expression.

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used in the preliminary studies of Cardiogenol C.

Cell Culture and Differentiation

-

Cell Lines:

-

P19 Mouse Embryonic Carcinoma Cells

-

C2C12 Mouse Myoblasts

-

A5 Murine Cardiovascular Progenitor Cells

-

-

Culture Conditions: Cells are cultured in appropriate growth medium at 37°C in a 5% CO2 incubator.

-

Differentiation Induction: To induce differentiation, the growth medium is replaced with a differentiation medium supplemented with this compound (typically 1 µM). Control cells receive the differentiation medium without Cardiogenol C.

-

Treatment Duration: Cells are typically treated for 7 days to observe significant changes in gene expression and cell morphology.

Luciferase Reporter Gene Assay for Cardiac Marker Expression

This assay is used to quantify the activity of cardiac-specific promoters.

-

Principle: Cells are transfected with a plasmid containing a cardiac-specific promoter (e.g., ANF or Nkx2.5 promoter) driving the expression of the luciferase reporter gene.

-

Procedure:

-

Cells are seeded in multi-well plates.

-

Transfection with the reporter plasmid is performed.

-

Cells are treated with Cardiogenol C or vehicle control.

-

After the treatment period, cells are lysed, and luciferase activity is measured using a luminometer.

-

-

Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

Electrophysiological Analysis of Sodium Currents

Patch-clamp electrophysiology is employed to measure the voltage-gated sodium currents in treated cells to assess their functional similarity to cardiomyocytes.

-

Technique: Whole-cell patch-clamp recordings are performed on individual cells.

-

Protocol:

-

A glass micropipette filled with an intracellular solution is sealed onto the cell membrane.

-

The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.

-

Voltage steps are applied to the cell, and the resulting ionic currents across the membrane are recorded.

-

-

Analysis: The characteristics of the sodium currents, such as activation and inactivation kinetics, are analyzed and compared between control and Cardiogenol C-treated cells.

Assessment of Spontaneous Contractions

For cardiovascular progenitor cells, the formation and contractile activity of cardiac bodies are monitored.

-

Method: A5 progenitor cells are aggregated to form cardiac bodies.

-

Observation: The development of spontaneous, rhythmic contractions within these 3D structures is observed over time using microscopy.

-

Quantification: The percentage of contracting cardiac bodies and the beating frequency can be quantified.

Safety and Toxicity

Preliminary toxicity assessment of Cardiogenol C has been conducted in vitro.

| Assay | Cell Line | Concentration Range | Result | Reference |

| MTT Assay | C2C12 Mouse Myoblasts | Up to 10 µM | No significant cytotoxic effects observed after 7 days of treatment. | [1] |

Current Limitations and Future Directions

The preliminary data on this compound are encouraging, demonstrating its ability to promote a cardiomyogenic phenotype in progenitor cells in vitro. However, several critical limitations need to be addressed before its therapeutic potential can be fully realized:

-

Lack of In Vivo Data: To date, there are no published studies on the efficacy and safety of Cardiogenol C in animal models of myocardial infarction. Such studies are essential to evaluate its ability to promote heart muscle regeneration in a living organism.

-

Mechanism of Action: While the Wnt pathway is a plausible target, the precise molecular interactions of Cardiogenol C remain to be elucidated. Further mechanistic studies are needed to identify its direct binding partners and downstream signaling effects.

-

Pharmacokinetics and Pharmacodynamics: The absorption, distribution, metabolism, and excretion (ADME) properties of Cardiogenol C are unknown. These pharmacokinetic and pharmacodynamic studies are crucial for determining appropriate dosing and delivery strategies for potential therapeutic applications.

-

Long-term Safety: The long-term effects of Cardiogenol C treatment on cell fate and function have not been investigated.

Future research should focus on addressing these knowledge gaps. Preclinical studies in rodent and larger animal models of myocardial infarction are a critical next step. These studies should assess the ability of Cardiogenol C, either alone or in combination with cell transplantation, to improve cardiac function, reduce scar size, and promote neovascularization.

Conclusion

This compound represents a promising small molecule for the directed differentiation of progenitor cells into cardiomyocyte-like cells. The existing in vitro evidence demonstrates its capacity to upregulate cardiac gene expression and induce functional properties of heart muscle cells. While the absence of in vivo and clinical data currently limits its translational potential, the preliminary findings provide a strong rationale for further investigation. Continued research into its mechanism of action and preclinical efficacy will be instrumental in determining the future role of Cardiogenol C in the field of cardiac regeneration.

References

Methodological & Application

Application Notes and Protocols for Cardiomyocyte Differentiation using Cardiogenol C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C hydrochloride is a cell-permeable diaminopyrimidine compound that has been identified as a potent inducer of cardiomyogenesis in pluripotent stem cells (PSCs)[1]. The differentiation of PSCs, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes holds significant promise for disease modeling, drug screening, and regenerative medicine. Cardiogenol C promotes the formation of beating cardiomyocytes by modulating key developmental signaling pathways, primarily through the inhibition of the canonical Wnt/β-catenin pathway[2]. This document provides a detailed protocol for the directed differentiation of pluripotent stem cells into cardiomyocytes using this compound, along with supporting data and methodologies.

Mechanism of Action: Wnt Signaling Modulation

The differentiation of pluripotent stem cells into cardiomyocytes is a complex process that recapitulates embryonic heart development. The canonical Wnt/β-catenin signaling pathway plays a crucial, biphasic role in this process. An initial activation of the Wnt pathway is required to induce the formation of mesoderm, the germ layer from which the heart develops. Following mesoderm specification, inhibition of the Wnt pathway is essential for the differentiation of cardiac progenitor cells into mature, functional cardiomyocytes[2][3].

Cardiogenol C has been shown to inhibit Wnt/β-catenin-mediated transcription[2]. By introducing Cardiogenol C at the appropriate stage of differentiation, it is possible to effectively switch off the Wnt signaling cascade, thereby promoting the commitment of mesodermal progenitors to the cardiac lineage.

References

- 1. A method for differentiating human induced pluripotent stem cells toward functional cardiomyocytes in 96-well microplates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimal Concentration of Cardiogenol C Hydrochloride for Cardiomyocyte Differentiation from Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesenchymal stem cells (MSCs) represent a promising cell source for cardiac regeneration therapies due to their multipotent differentiation capacity and immunomodulatory properties. The directed differentiation of MSCs into functional cardiomyocytes is a critical step in developing cell-based treatments for cardiovascular diseases. Cardiogenol C hydrochloride, a cell-permeable small molecule, has emerged as a potent inducer of cardiomyogenesis. These application notes provide a comprehensive overview and detailed protocols for determining the optimal concentration of this compound for inducing cardiomyocyte differentiation from MSCs, assessing differentiation efficiency, and exploring the underlying signaling pathways.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Cardiomyocyte Differentiation of MSCs (Hypothetical Data)

| Cardiogenol C Concentration | % cTnT Positive Cells (Flow Cytometry) | GATA4 (Relative Gene Expression) | Nkx2.5 (Relative Gene Expression) | Beating Cardiomyocytes |

| 0 µM (Control) | < 1% | 1.0 | 1.0 | None |

| 100 nM | 15 ± 3% | 4.5 ± 0.8 | 3.2 ± 0.6 | Occasional |

| 500 nM | 45 ± 5% | 12.8 ± 2.1 | 9.5 ± 1.5 | Synchronous clusters |

| 1 µM | 65 ± 6% | 18.2 ± 3.5 | 15.1 ± 2.8 | Widespread, synchronous beating |

| 5 µM | 50 ± 7% | 14.5 ± 2.9 | 11.8 ± 2.2 | Reduced synchrony, some cell detachment |

This table presents hypothetical data based on typical differentiation experiments to illustrate the expected dose-dependent effect. Actual results may vary.

Experimental Protocols

Protocol 1: Culture of Human Mesenchymal Stem Cells

-

Cell Source: Obtain human bone marrow-derived or umbilical cord-derived MSCs from a reputable commercial source or isolate them using established protocols.

-

Culture Medium: Culture MSCs in Mesenchymal Stem Cell Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 1 ng/mL basic Fibroblast Growth Factor).

-

Plating: Seed MSCs at a density of 5,000-7,000 cells/cm² in T-75 flasks.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-plate at the recommended seeding density. Use MSCs between passages 3 and 6 for differentiation experiments to avoid senescence.

Protocol 2: Cardiomyocyte Differentiation of MSCs using this compound

-

Cell Seeding for Differentiation: Plate MSCs at a density of 20,000 cells/cm² on gelatin-coated plates or coverslips in MSC Growth Medium. Allow cells to adhere and reach approximately 70-80% confluency.

-

Preparation of Differentiation Medium: Prepare the differentiation medium consisting of DMEM with 5% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Induction of Differentiation:

-

Prepare stock solutions of this compound in DMSO.

-

On Day 0, replace the growth medium with differentiation medium containing the desired final concentration of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO only).

-

Culture the cells for 14-21 days, replacing the differentiation medium with fresh medium containing this compound every 2-3 days.

-

-

Monitoring Differentiation: Observe the cells daily under a phase-contrast microscope for morphological changes and the appearance of spontaneously beating cells, typically starting around day 7-10.

Protocol 3: Assessment of Cardiomyocyte Differentiation

A. Immunocytochemistry for Cardiac Markers:

-

Fixation: After the differentiation period, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells overnight at 4°C with primary antibodies against cardiac markers such as cardiac Troponin T (cTnT), Nkx2.5, and GATA4.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the stained cells using a fluorescence microscope.

B. Quantitative Real-Time PCR (qRT-PCR) for Cardiac Gene Expression:

-

RNA Isolation: At different time points during differentiation (e.g., Day 0, 7, 14, 21), lyse the cells and isolate total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers for cardiac-specific genes (e.g., GATA4, NKX2-5, TNNT2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

C. Flow Cytometry for Quantification of Differentiated Cells:

-

Cell Detachment: Dissociate the differentiated cells into a single-cell suspension using TrypLE or a similar gentle cell dissociation reagent.

-

Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

Antibody Staining: Stain the cells with a fluorescently conjugated antibody against an intracellular cardiac marker, such as cTnT.

-

Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cTnT-positive cells.

Visualization of Pathways and Workflows

Application Notes and Protocols for Generating Spontaneously Beating Cardiomyocytes In Vitro Using Cardiogenol C Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Cardiogenol C hydrochloride, a cell-permeable pyrimidine compound, to induce the differentiation of various cell types into spontaneously beating cardiomyocytes in vitro. This small molecule is a valuable tool for cardiac research, drug screening, and the development of cell-based therapies for heart disease.

Introduction

This compound (CgC) is a potent inducer of cardiomyogenesis in pluripotent and lineage-committed progenitor cells.[1][2] It has been demonstrated to upregulate the expression of key cardiac-specific transcription factors and structural proteins, leading to the development of cardiomyocyte-like cells with functional properties, including spontaneous contractions.[2][3] The ability to generate functional cardiomyocytes in vitro provides a critical platform for studying cardiac development, disease modeling, and assessing the cardiac safety of new chemical entities.

Mechanism of Action

Cardiogenol C has been shown to promote the expression of early cardiac markers such as GATA4, Nkx2.5, and Tbx5.[3][4] One of the proposed mechanisms of action involves the modulation of the Wnt signaling pathway.[3][4] Research suggests that CgC may activate the Wnt signaling pathway by suppressing Kremen1, a Wnt receptor antagonist.[3][4] However, other studies have indicated that Cardiogenol and its analogs can act as inhibitors of Wnt/β-catenin signaling, which is a critical step in promoting cardiomyocyte generation after the initial mesoderm induction.[5][6] This suggests a complex, context-dependent role of Wnt signaling in cardiomyogenesis that can be modulated by CgC.

Furthermore, CgC treatment has been observed to induce the expression of the cardiac sodium channel isoform Nav1.5, leading to more "cardiac-like" sodium currents in treated cells.[1] This functional change is a key indicator of cardiomyocyte differentiation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in studies utilizing Cardiogenol C for cardiomyocyte differentiation.

| Parameter | Value | Cell Type | Reference |

| EC50 | 100 nM | Embryonic Stem Cells | |

| Concentration Used | 1 µM | C2C12 Skeletal Myoblasts | [1] |

| Concentration Used | 1 µM | A5 Cardiovascular Progenitor Cells | [1] |

| Experimental Outcome | Cell Type | Result | Reference |

| GATA4 Expression | Embryonic Stem Cells | > 90% of cells | |

| Nkx2.5 Expression | Embryonic Stem Cells | > 90% of cells | |

| MEF2 Expression | Embryonic Stem Cells | > 90% of cells | |

| Beating Cardiac Bodies | A5 Cardiovascular Progenitor Cells | Significant increase by day 15 | [1] |

| Nav1.5 Protein Levels | C2C12 Skeletal Myoblasts | Enhanced expression | [1] |

Signaling Pathway

The proposed mechanism of Cardiogenol C action involves the modulation of the Wnt signaling pathway, leading to the expression of key cardiac transcription factors.

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule cardiogenol C upregulates cardiac markers and induces cardiac functional properties in lineage-committed progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovering small molecules that promote cardiomyocyte generation by modulating Wnt signaling. | The Lee Lab at Vanderbilt | Vanderbilt University [lab.vanderbilt.edu]

Application Notes and Protocols: Cardiogenol C Hydrochloride for Inducing Cardiomyocyte-Like Differentiation from Hair Bulge Progenitor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hair bulge progenitor cells (HBPCs) are a readily accessible source of multipotent adult stem cells, known for their ability to differentiate into various cell lineages.[1][2] While their role in hair follicle regeneration is well-established, recent research has demonstrated their remarkable plasticity. This document provides a detailed guide for the use of Cardiogenol C hydrochloride, a cell-permeable diaminopyrimidine compound, to induce the transdifferentiation of mouse hair bulge progenitor cells into cardiomyocyte-like cells.[1][2] This process holds potential for applications in regenerative medicine, particularly in the context of cardiac cell-based therapies.[1][2]

The described protocols are based on findings that establish Cardiogenol C's ability to induce the expression of early cardiac-specific transcription factors and muscle proteins in HBPCs.[1][2] The proposed mechanism of action involves the activation of the Wnt signaling pathway.[1][2]

Data Summary

The following table summarizes the key quantitative findings from studies investigating the effect of Cardiogenol C on hair bulge progenitor cells.

| Marker Type | Marker | Observation | Reference |

| Early Cardiomyogenic Transcription Factors | GATA4 | Upregulated upon Cardiogenol C treatment | [1][2] |

| Nkx2.5 | Upregulated upon Cardiogenol C treatment | [1][2] | |

| Tbx5 | Upregulated upon Cardiogenol C treatment | [1][2] | |

| Cardiac Muscle Proteins | Cardiac-specific troponin I | Expressed in prolonged cultures with Cardiogenol C | [1][2] |

| Sarcomeric myosin heavy chain | Expressed in prolonged cultures with Cardiogenol C | [1][2] | |

| Signaling Pathway Associated Proteins | Kremen1 | Suppressed by Cardiogenol C, leading to Wnt activation | [1][2] |

| Chromatin Remodeling Proteins | SIK1 | Upregulated upon Cardiogenol C treatment | [1][2] |

| Smarce1 | Upregulated upon Cardiogenol C treatment | [1][2] |

Experimental Protocols

Isolation and Culture of Mouse Hair Bulge Progenitor Cells (HBPCs)

This protocol outlines the initial steps for isolating and culturing HBPCs from mouse vibrissal hairs, which are a prerequisite for subsequent differentiation experiments.

Materials:

-

Mouse vibrissal hair follicles

-

Dissection microscope

-

Fine forceps

-

Collagenase type I

-

DMEM/F12 medium

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin

-

Epidermal growth factor (EGF)

-

Basic fibroblast growth factor (bFGF)

-

Cell culture flasks and dishes

Procedure:

-

Under a dissection microscope, carefully isolate the bulge region of mouse vibrissal hair follicles using fine forceps.

-

Digest the isolated tissue with collagenase type I to release the HBPCs.

-

Culture the released cells in DMEM/F12 medium supplemented with FBS, penicillin-streptomycin, EGF, and bFGF.

-

Maintain the cells in a standard cell culture incubator at 37°C and 5% CO2.

-

Passage the cells upon reaching 70-80% confluency.

-

Confirm the identity of the HBPC population through the expression of surface markers such as CD34, K15, and K14.[1][2]

Cardiomyocyte-Like Cell Differentiation with this compound

This protocol details the induction of cardiomyocyte-like differentiation from cultured HBPCs using Cardiogenol C.

Materials:

-

Cultured mouse HBPCs

-

This compound (stock solution in DMSO)

-

Differentiation medium (e.g., DMEM/F12 with a reduced serum concentration)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates

Procedure:

-

Seed the cultured HBPCs onto appropriate cell culture plates.

-

Allow the cells to adhere and reach a desired confluency (e.g., 50-60%).

-

Prepare the differentiation medium containing the final desired concentration of Cardiogenol C. A concentration of 1 µM has been shown to be effective in previous studies.[3]

-

Aspirate the growth medium from the cells, wash with PBS, and add the Cardiogenol C-containing differentiation medium.

-

Culture the cells for an extended period (e.g., 7 days or more) to allow for the expression of cardiac markers.[3]

-

Replenish the differentiation medium with fresh Cardiogenol C every 2-3 days.

-

Monitor the cells for morphological changes.

-

At the end of the differentiation period, the cells can be harvested for analysis of gene and protein expression.

Assessment of Cardiomyogenic Differentiation

This protocol provides methods to evaluate the success of the differentiation process.

A. Immunofluorescence Staining for Cardiac Markers:

-

Fix the Cardiogenol C-treated cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).

-

Incubate the cells with primary antibodies against cardiac markers such as GATA4, Nkx2.5, Tbx5, cardiac-specific troponin I, and sarcomeric myosin heavy chain.

-

Wash the cells and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope.

B. Western Blotting for Protein Expression:

-

Lyse the Cardiogenol C-treated and untreated control cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the cardiac markers of interest.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate.

C. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

-

Isolate total RNA from the Cardiogenol C-treated and untreated control cells.

-

Synthesize cDNA from the RNA samples.

-

Perform qRT-PCR using primers specific for cardiomyogenic genes (e.g., Gata4, Nkx2-5, Tbx5).

-

Normalize the expression levels to a housekeeping gene (e.g., Gapdh).

-

Analyze the relative changes in gene expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for Cardiogenol C action and a typical experimental workflow.

Caption: Proposed signaling pathway of Cardiogenol C in HBPCs.

Caption: Experimental workflow for Cardiogenol C-induced differentiation.

References

- 1. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiogenol C can induce Mouse Hair Bulge Progenitor Cells to Transdifferentiate into Cardiomyocyte-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Delivery of Cardiogenol C Hydrochloride in Animal Models of Myocardial Infarction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiogenol C, a diaminopyrimidine compound, has demonstrated potential in promoting cardiomyogenic differentiation in vitro, making it a promising small molecule for cardiac repair strategies following myocardial infarction (MI).[1] While direct in vivo studies on Cardiogenol C hydrochloride in MI models are not yet extensively published, this document provides detailed potential application notes and experimental protocols based on established methodologies for analogous small molecules aimed at cardiac regeneration. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.

The primary objective of administering this compound in an animal model of MI is to assess its efficacy in promoting cardiac repair, reducing infarct size, and improving cardiac function. The delivery methods outlined below are based on common practices in preclinical cardiovascular research.

Proposed Signaling Pathway for Cardiogenol C

Cardiogenol C has been shown to induce the expression of cardiac markers such as atrial natriuretic factor (ANF) and Nkx2.5 in pluripotent stem cells, leading to their differentiation into beating cardiomyocytes.[1] This suggests that Cardiogenol C likely modulates key signaling pathways involved in cardiac development. The Wnt/β-catenin and Hippo-YAP pathways are critical regulators of cardiomyocyte proliferation and differentiation.[2][3] It is hypothesized that Cardiogenol C may act as an activator of these pathways, leading to the expression of downstream cardiac-specific genes.

Caption: Proposed signaling pathway of Cardiogenol C in promoting cardiac differentiation.

Data Presentation: Efficacy of Analogous Small Molecules in Animal Models of MI

The following table summarizes quantitative data from published studies on small molecules with similar therapeutic goals to Cardiogenol C. This data can be used as a reference for designing experiments and setting expectations for the potential efficacy of this compound.

| Small Molecule | Animal Model | Administration Route | Dosage | Treatment Duration | Key Efficacy Outcomes | Reference |

| TT-10 | Mouse (MI) | Intraperitoneal | 10 mg/kg/day | 7 days | - Ameliorated cardiac remodeling- Increased cardiomyocyte proliferation- Antioxidant and anti-apoptotic effects | [3] |

| Chicago Sky Blue 6B (CSB) | Mouse (MI) | Intramyocardial injection followed by intravenous injections | 10 µM (IM), then 3x/week (IV) | 2 weeks | - Reduced scar size- Improved heart function- Attenuated inflammatory response | [4][5] |

| Wnt Inhibitor (ICG-001) | Mouse (MI) | Intraperitoneal | 5 mg/kg/day | 14 days | - Improved cardiac function- Inhibited adverse ventricular remodeling | [6] |

| GSK-3β Inhibitor (BIO) | Rat (MI) | Intraperitoneal | 0.25 mg/kg/day | 7 days | - Relieved myocardial fibrosis- Stimulated myocardial cell proliferation in zebrafish | [6] |

Experimental Protocols

Protocol 1: Intravenous Delivery of this compound

This protocol is suitable for assessing the systemic effects of this compound.

1. Animal Model:

-

Species: Male C57BL/6 mice (8-10 weeks old) or Sprague-Dawley rats (200-250g).

-

Myocardial Infarction Induction: Ligation of the left anterior descending (LAD) coronary artery is a standard procedure.[7][8] Anesthesia can be induced with isoflurane.

2. This compound Formulation:

-

Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS. The final concentration should be determined based on the desired dosage and injection volume. A small percentage of DMSO may be used to aid dissolution, but the final concentration should be kept low (<1%) to avoid toxicity.

3. Administration Protocol:

-

Dosage (proposed): Based on analogous compounds, a starting dose range of 1-10 mg/kg body weight can be explored.

-

Frequency: Daily injections for a period of 7 to 14 days post-MI.

-

Injection Volume: For mice, typically 100-200 µL via the tail vein. For rats, up to 500 µL.

4. Efficacy Assessment:

-

Echocardiography: Perform at baseline (pre-MI), 24 hours post-MI, and at the end of the treatment period to assess cardiac function (ejection fraction, fractional shortening).

-

Histology: At the study endpoint, harvest hearts for histological analysis (e.g., Masson's trichrome staining) to measure infarct size and fibrosis.

-

Immunohistochemistry: Stain for markers of cardiomyocyte proliferation (e.g., Ki67, EdU) and cardiac differentiation.

Protocol 2: Intramyocardial Delivery of this compound

This method allows for targeted delivery to the site of injury, potentially increasing local concentration and efficacy.

1. Animal Model:

-

As described in Protocol 1.

2. This compound Formulation:

-

Prepare as described in Protocol 1. A higher concentration may be required for the smaller injection volume.

3. Administration Protocol:

-

Timing: The injection is typically performed immediately after LAD ligation, while the chest is still open.

-

Dosage (proposed): A total dose of 1-10 µM in a volume of 10-20 µL for mice, or 50-100 µL for rats.

-

Injection Sites: Inject into multiple sites (3-5) in the border zone of the infarct.[9]

-

Follow-up: This can be a single administration or combined with subsequent intravenous injections as described for Chicago Sky Blue 6B.[5]

4. Efficacy Assessment:

-

As described in Protocol 1.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo studies of Cardiogenol C.

Logical Relationship of Delivery Methods

Caption: Relationship between delivery routes and expected outcomes.

Conclusion

The provided application notes and protocols offer a foundational framework for investigating the in vivo efficacy of this compound in animal models of myocardial infarction. While direct preclinical data for this specific compound is pending, the methodologies outlined, based on analogous small molecules, provide a robust starting point for researchers. Careful dose-response studies and pharmacokinetic analysis will be crucial next steps in elucidating the full therapeutic potential of Cardiogenol C for cardiac repair.

References

- 1. Small Molecule Cardiogenol C Upregulates Cardiac Markers and Induces Cardiac Functional Properties in Lineage-Committed Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologically inducing regenerative cardiac cells by small molecule drugs [elifesciences.org]

- 3. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI Insight - The small molecule Chicago Sky Blue promotes heart repair following myocardial infarction in mice [insight.jci.org]

- 5. The small molecule Chicago Sky Blue promotes heart repair following myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting cardiomyocyte proliferation as a key approach of promoting heart repair after injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Model of Heart Failure Post-Myocardial Infarction in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]

- 9. Intramyocardial Cell Delivery: Observations in Murine Hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Generating Functional Cardiomyocyte-Like Cells with Cardiogenol C Hydrochloride for Drug Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to generate functional cardiomyocyte-like cells from pluripotent stem cells offers a powerful in vitro model for cardiovascular drug discovery and cardiotoxicity screening.[1][2] Cardiogenol C, a cell-permeable small molecule, has been identified as an inducer of cardiomyogenesis in various progenitor cell types.[3][4] These application notes provide a detailed protocol for the directed differentiation of human induced pluripotent stem cells (hiPSCs) into functional cardiomyocyte-like cells using Cardiogenol C hydrochloride. The subsequent protocols outline methods for the functional assessment of these cells, making them suitable for drug screening applications.

Principle

Cardiogenol C has been shown to upregulate the expression of key cardiac transcription factors, including GATA4, Nkx2.5, and Tbx5, which are crucial for the development of cardiac cells.[5][6] The underlying mechanism is believed to involve the modulation of the Wnt signaling pathway, a critical regulator of cardiogenesis.[5][7][8] The protocol described herein utilizes a monolayer culture system for hiPSC differentiation, which is amenable to high-throughput screening.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the generation and functional characterization of Cardiogenol C-induced cardiomyocyte-like cells. It is important to note that while Cardiogenol C has been shown to be effective, the precise differentiation efficiency from hiPSCs can vary between cell lines and requires empirical determination.

| Parameter | Value | Source |

| This compound | ||

| Effective Concentration | 1 µM | [9] |

| Treatment Duration | 7 days | [9] |

| Differentiation Efficiency | ||

| cTnT+ Cells (Flow Cytometry) | Variable; requires optimization (Reported up to ~40% in rat adipose-derived stem cells) | [10] |

| Functional Properties | ||

| Spontaneous Beating | Observed | [4] |

| Action Potential Duration (APD90) | Variable; dependent on maturation | [11] |

| Calcium Transient Duration (CTD90) | Variable; dependent on maturation | [12] |

Experimental Protocols

Protocol 1: Differentiation of hiPSCs into Cardiomyocyte-Like Cells using Cardiogenol C

This protocol describes the directed differentiation of hiPSCs into cardiomyocyte-like cells in a monolayer format.

Materials:

-

Human induced pluripotent stem cells (hiPSCs)

-

Matrigel-coated 12-well plates

-

mTeSR™1 or Essential 8™ medium

-

Cardiomyocyte Differentiation Medium A (see recipe below)

-

Cardiomyocyte Differentiation Medium B (see recipe below)

-